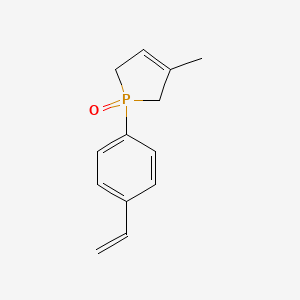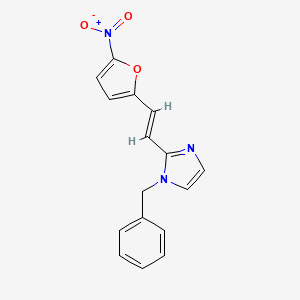![molecular formula C24H14N2 B14470379 5-(5H-Indeno[1,2-b]pyridin-5-ylidene)-5H-indeno[1,2-b]pyridine CAS No. 71483-76-6](/img/structure/B14470379.png)
5-(5H-Indeno[1,2-b]pyridin-5-ylidene)-5H-indeno[1,2-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5H-Indeno[1,2-b]pyridin-5-ylidene)-5H-indeno[1,2-b]pyridine is a complex organic compound that belongs to the class of indenopyridine derivatives.
Métodos De Preparación
The synthesis of 5-(5H-Indeno[1,2-b]pyridin-5-ylidene)-5H-indeno[1,2-b]pyridine typically involves multi-component reactions. One common method is the reaction of aromatic aldehydes, enaminone, and malononitrile in a one-pot reaction . This method is advantageous due to its simplicity and high yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure consistency and purity of the final product.
Análisis De Reacciones Químicas
5-(5H-Indeno[1,2-b]pyridin-5-ylidene)-5H-indeno[1,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used. Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
5-(5H-Indeno[1,2-b]pyridin-5-ylidene)-5H-indeno[1,2-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological studies, particularly in the investigation of its interactions with various biomolecules.
Mecanismo De Acción
The mechanism of action of 5-(5H-Indeno[1,2-b]pyridin-5-ylidene)-5H-indeno[1,2-b]pyridine involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound is believed to inhibit the growth of cancer cells by interfering with DNA replication and inducing apoptosis . The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interact with enzymes and proteins critical for cell proliferation and survival.
Comparación Con Compuestos Similares
5-(5H-Indeno[1,2-b]pyridin-5-ylidene)-5H-indeno[1,2-b]pyridine can be compared with other indenopyridine derivatives, such as:
4-[2-amino-3-cyano-5-oxo-4-substitutedaryl-4H-indeno[1,2-b]pyridin-1-(5H)-yl]benzenesulfonamide: Known for its anticancer activity.
1H-imidazol[1,2-a]indeno[2,1-e]pyridine-6(5H)-one: Another indenopyridine derivative with potential pharmaceutical applications. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Propiedades
Número CAS |
71483-76-6 |
|---|---|
Fórmula molecular |
C24H14N2 |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
5-indeno[1,2-b]pyridin-5-ylideneindeno[1,2-b]pyridine |
InChI |
InChI=1S/C24H14N2/c1-3-9-17-15(7-1)21(19-11-5-13-25-23(17)19)22-16-8-2-4-10-18(16)24-20(22)12-6-14-26-24/h1-14H |
Clave InChI |
LHWAMRVXYMLYMV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C4=C(C5=CC=CC=C53)N=CC=C4)C6=C2N=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(Octylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14470321.png)









